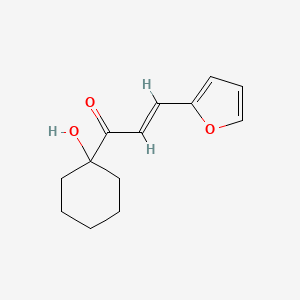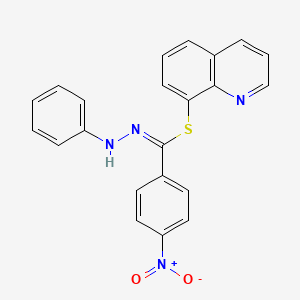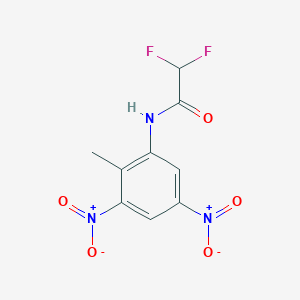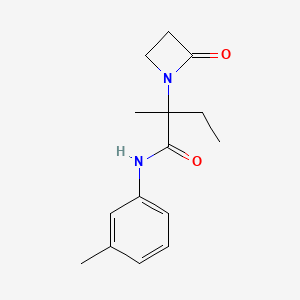
2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-(3-morpholin-4-yl-propyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(3-MORPHOLINOPROPYL)ACETAMIDE is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a morpholinopropylacetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(3-MORPHOLINOPROPYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor such as 3-methyl-1-phenyl-1H-pyrazol-5-amine, nitration can be carried out using nitric acid to introduce the nitro group.
Acylation: The nitro-substituted pyrazole can then be acylated with 3-morpholinopropylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Substitution: The pyrazole ring can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenation agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery.
Industry: Possible applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(3-MORPHOLINOPROPYL)ACETAMIDE would depend on its specific biological target. Generally, compounds with nitro groups can act as prodrugs, undergoing bioreduction to form reactive intermediates that interact with cellular components. The morpholinopropylacetamide moiety might enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(3-NITRO-1H-PYRAZOL-1-YL)-N-(3-MORPHOLINOPROPYL)ACETAMIDE: Lacks the methyl group on the pyrazole ring.
2-(5-METHYL-1H-PYRAZOL-1-YL)-N-(3-MORPHOLINOPROPYL)ACETAMIDE: Lacks the nitro group.
Uniqueness
The presence of both the nitro and methyl groups on the pyrazole ring, along with the morpholinopropylacetamide moiety, may confer unique chemical and biological properties to 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(3-MORPHOLINOPROPYL)ACETAMIDE, making it a compound of interest for further research.
Properties
Molecular Formula |
C13H21N5O4 |
|---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C13H21N5O4/c1-11-9-12(18(20)21)15-17(11)10-13(19)14-3-2-4-16-5-7-22-8-6-16/h9H,2-8,10H2,1H3,(H,14,19) |
InChI Key |
BATGESBONXXJBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCCCN2CCOCC2)[N+](=O)[O-] |
solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(2Z)-4-(4-cyclohexylphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B11107627.png)

![Butan-2-yl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11107640.png)
![2-(naphthalen-1-yl)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B11107652.png)
![N-[(1E)-3-[(2-methoxyethyl)amino]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11107654.png)

![ethyl (2E)-7-methyl-3-oxo-5-phenyl-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11107666.png)
![N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]pyrrolidine-1-carboxamide](/img/structure/B11107669.png)


![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B11107677.png)

![6-Amino-4-[4-(dimethylamino)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11107703.png)
![N'-[(4-nitrophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide](/img/structure/B11107709.png)
